2-Methoxypyridine-3-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxypyridine-3-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their versatility in organic synthesis and their applications in various fields such as medicinal chemistry, chemical biology, and materials science . The presence of both a methoxy group and a sulfonyl fluoride group on the pyridine ring imparts unique chemical properties to this compound.
Vorbereitungsmethoden
The synthesis of 2-Methoxypyridine-3-sulfonyl fluoride can be achieved through several methods. One common approach involves the nucleophilic substitution of pyridines containing leaving groups (such as halides or sulfonates) with fluorides of alkaline metals, hydrofluoric acid, or other fluorinating agents . Another method involves the direct fluorosulfonylation using fluorosulfonyl radicals, which has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Analyse Chemischer Reaktionen
2-Methoxypyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Electrophilic Fluorination: The methoxy group on the pyridine ring can be targeted for electrophilic fluorination, leading to the formation of fluorinated derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, although specific details on these reactions are less well-documented.
Common reagents used in these reactions include fluorinating agents like sulfuryl fluoride gas (SO2F2) and solid reagents such as FDIT and AISF . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methoxypyridine-3-sulfonyl fluoride has found applications in various scientific research fields:
Wirkmechanismus
The mechanism by which 2-Methoxypyridine-3-sulfonyl fluoride exerts its effects involves the formation of a sulfonyl fluoride group, which can act as an electrophilic center. This allows the compound to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Vergleich Mit ähnlichen Verbindungen
2-Methoxypyridine-3-sulfonyl fluoride can be compared with other sulfonyl fluorides and fluorinated pyridines. Similar compounds include:
2-Fluoropyridine: A fluorinated pyridine with similar reactivity but lacking the sulfonyl fluoride group.
3-Methoxypyridine-2-sulfonyl fluoride: A positional isomer with the sulfonyl fluoride group at a different position on the pyridine ring.
Pentafluoropyridine: A highly fluorinated pyridine with different chemical properties due to the presence of multiple fluorine atoms.
The uniqueness of this compound lies in its combination of a methoxy group and a sulfonyl fluoride group on the pyridine ring, which imparts distinct chemical reactivity and versatility in various applications.
Eigenschaften
Molekularformel |
C6H6FNO3S |
---|---|
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
2-methoxypyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C6H6FNO3S/c1-11-6-5(12(7,9)10)3-2-4-8-6/h2-4H,1H3 |
InChI-Schlüssel |
IOBSVQSONKJCPE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC=N1)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.